molecular formula C10H10N2O B164496 N-(2-Isocyanoethyl)benzamide CAS No. 137465-88-4

N-(2-Isocyanoethyl)benzamide

Katalognummer B164496
CAS-Nummer: 137465-88-4
Molekulargewicht: 174.2 g/mol
InChI-Schlüssel: KGNOBKLLMLPONM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Isocyanoethyl)benzamide, commonly known as ICNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ICNB is a member of the isocyanate family of compounds, which are known for their reactivity and versatility in organic chemistry. In

Wissenschaftliche Forschungsanwendungen

ICNB has been widely used in scientific research due to its ability to react with various biomolecules such as amino acids, peptides, and proteins. ICNB has been used as a chemical probe to study the interactions between biomolecules and their binding partners. ICNB has also been used as a crosslinking agent to study protein-protein interactions and protein-ligand interactions. ICNB has been used in various fields of research such as biochemistry, pharmacology, and biotechnology.

Wirkmechanismus

ICNB reacts with the primary amine groups of biomolecules such as amino acids, peptides, and proteins through a process called isocyanate chemistry. The reaction results in the formation of a stable urea linkage between ICNB and the biomolecule. The urea linkage is stable under physiological conditions, making ICNB an excellent chemical probe for studying biomolecular interactions.
Biochemical and Physiological Effects
ICNB has been shown to have minimal biochemical and physiological effects on living organisms. ICNB is not toxic to cells at low concentrations and does not affect cell viability. ICNB has been shown to have minimal effects on enzyme activity and protein function. However, high concentrations of ICNB can lead to protein denaturation and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

ICNB has several advantages for lab experiments. ICNB is a small molecule that can easily penetrate cell membranes, making it an excellent chemical probe for studying intracellular biomolecular interactions. ICNB is also highly reactive, allowing for rapid and efficient labeling of biomolecules. However, ICNB has some limitations for lab experiments. ICNB is highly reactive and can react with non-target biomolecules, leading to false-positive results. ICNB is also sensitive to water and must be stored in a dry environment to prevent hydrolysis.

Zukünftige Richtungen

There are several future directions for research on ICNB. One potential application of ICNB is in the development of new drugs and therapies. ICNB can be used as a chemical probe to study the interactions between drugs and their target biomolecules, leading to the development of more effective and specific drugs. Another future direction is in the development of new labeling techniques for biomolecules. ICNB can be modified to contain fluorescent or radioactive tags, allowing for the visualization and tracking of biomolecules in living cells. Overall, ICNB has significant potential for future research in various fields of science and technology.
Conclusion
In conclusion, N-(2-Isocyanoethyl)benzamide is a unique and versatile chemical compound that has gained significant attention in scientific research. ICNB has been used as a chemical probe to study biomolecular interactions, a crosslinking agent to study protein-protein interactions, and a labeling agent for biomolecules. ICNB has several advantages for lab experiments, including its small size, high reactivity, and ability to penetrate cell membranes. However, ICNB also has some limitations, including its sensitivity to water and potential for non-specific reactions. Future research on ICNB has significant potential for the development of new drugs and therapies and new labeling techniques for biomolecules.

Synthesemethoden

ICNB can be synthesized through a simple reaction between 2-aminobenzamide and chloroformate. The reaction yields ICNB as a white crystalline solid with a melting point of 86-88°C. The purity of ICNB can be verified through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Eigenschaften

CAS-Nummer

137465-88-4

Produktname

N-(2-Isocyanoethyl)benzamide

Molekularformel

C10H10N2O

Molekulargewicht

174.2 g/mol

IUPAC-Name

N-(2-isocyanoethyl)benzamide

InChI

InChI=1S/C10H10N2O/c1-11-7-8-12-10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,(H,12,13)

InChI-Schlüssel

KGNOBKLLMLPONM-UHFFFAOYSA-N

SMILES

[C-]#[N+]CCNC(=O)C1=CC=CC=C1

Kanonische SMILES

[C-]#[N+]CCNC(=O)C1=CC=CC=C1

Synonyme

Benzamide, N-(2-isocyanoethyl)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.